

4,5-Dibromo-2-furoic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4,5-Dibromo-2-furoic acid

Cat. No.: B039660

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CAS Number: 2434-03-9

This technical guide provides a comprehensive overview of **4,5-Dibromo-2-furoic acid**, a halogenated heterocyclic compound of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, safety information, a plausible synthesis protocol, and its application as a key building block in complex molecular architectures.

Chemical and Physical Properties

4,5-Dibromo-2-furoic acid is a solid, white to pale brown powder or crystalline powder.^[1] It is a derivative of 2-furoic acid with bromine atoms substituted at the 4 and 5 positions of the furan ring.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
CAS Number	2434-03-9	
IUPAC Name	4,5-dibromofuran-2-carboxylic acid	[2]
Synonyms	2,3-Dibromofuran-5-carboxylic acid, 4,5-dibromo-furan-2-carboxylic acid	[3]
Molecular Formula	C ₅ H ₂ Br ₂ O ₃	
Molecular Weight	269.88 g/mol	
Appearance	White to cream to pale brown powder or crystalline powder	[1]
Melting Point	169-173 °C	
Boiling Point	328.7±42.0 °C at 760 mmHg (Predicted)	[3]
pKa	2.58±0.16 (Predicted)	[3]

Spectroscopic Data

Experimental spectroscopic data for **4,5-Dibromo-2-furoic acid** is not readily available in public databases. For reference, the spectroscopic data for the parent compound, 2-furoic acid, is provided below. These values will differ from those of **4,5-Dibromo-2-furoic acid** due to the presence of the two bromine atoms, which will significantly influence the electronic environment of the molecule.

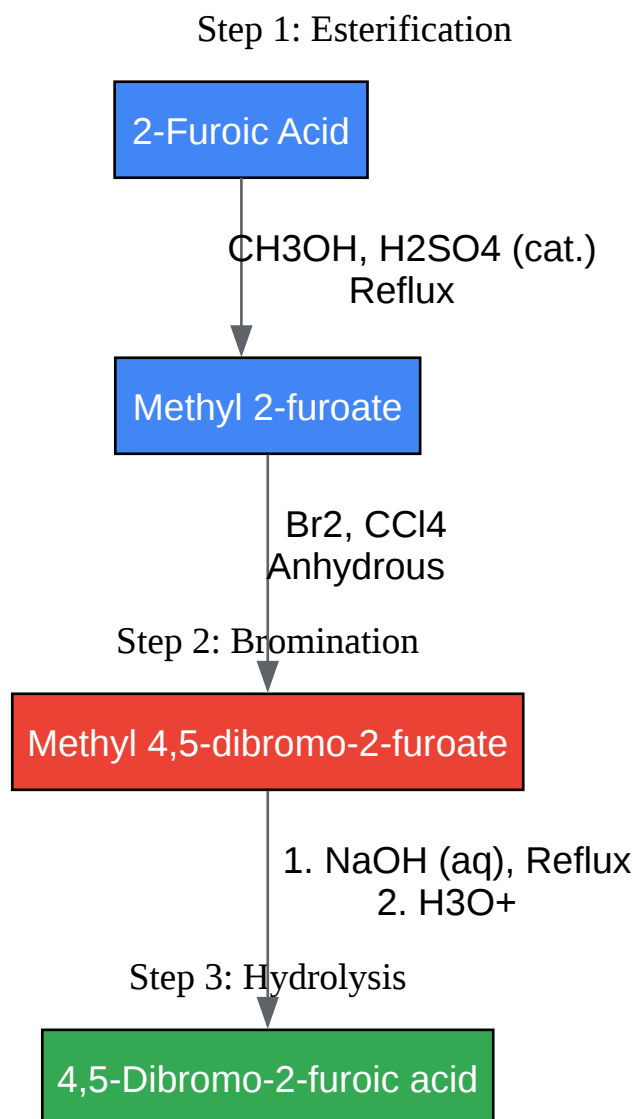
Table 2: Spectroscopic Data for 2-Furoic Acid (for reference)

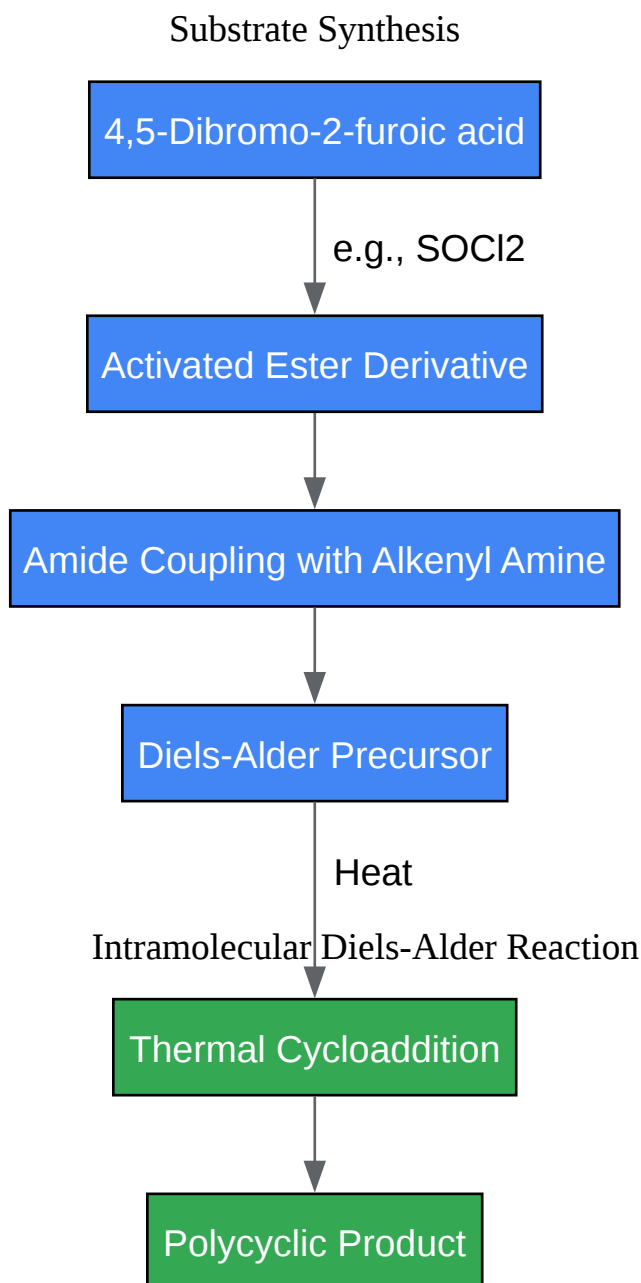
Spectrum	Key Peaks	Reference
¹ H NMR (400 MHz, DMSO-d ₆)	δ 7.90 (dd, J = 1.64, 0.76 Hz, 1H), 7.22 (dd, J = 3.48, 0.76 Hz, 1H), 6.64 (dd, J = 3.44, 1.72 Hz, 1H)	[4]
¹³ C NMR (100MHz, DMSO)	δ 159.81, 147.44, 145.38, 118.16, 112.52	
IR (KBr Pellet)	The spectrum shows characteristic bands for the O-H stretch of the carboxylic acid, C=O stretch, and C-O stretches of the furan ring.	
Mass Spectrum (EI)	Molecular Ion (M ⁺) at m/z = 112	[5]

Synthesis Protocol

A detailed, experimentally verified protocol for the synthesis of **4,5-Dibromo-2-furoic acid** is not readily available in the public literature. However, based on general principles of organic chemistry and information from related syntheses, a plausible two-step synthesis from 2-furoic acid can be proposed. This involves an initial esterification of the carboxylic acid followed by bromination of the furan ring and subsequent hydrolysis of the ester.

Experimental Workflow for the Synthesis of **4,5-Dibromo-2-furoic Acid**





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References

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